H-Leu-Lys(Z)-OH H-Leu-Lys(Z)-OH
Brand Name: Vulcanchem
CAS No.: 34990-61-9
VCID: VC5130011
InChI: InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N
Molecular Formula: C20H31N3O5
Molecular Weight: 393.484

H-Leu-Lys(Z)-OH

CAS No.: 34990-61-9

Cat. No.: VC5130011

Molecular Formula: C20H31N3O5

Molecular Weight: 393.484

* For research use only. Not for human or veterinary use.

H-Leu-Lys(Z)-OH - 34990-61-9

Specification

CAS No. 34990-61-9
Molecular Formula C20H31N3O5
Molecular Weight 393.484
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1
Standard InChI Key NLDHNTHWLUFXHK-IRXDYDNUSA-N
SMILES CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

H-Leu-Lys(Z)-OH, systematically named L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, has the molecular formula C20H31N3O5\text{C}_{20}\text{H}_{31}\text{N}_{3}\text{O}_{5} and a molecular weight of 393.48 g/mol . The Z-group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) protects the ε-amino group of lysine during peptide coupling reactions, preventing undesired side reactions .

Physical and Thermodynamic Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point650.2 \pm 55.0 \, ^\circ\text{C}
Flash Point347.0 \pm 31.5 \, ^\circ\text{C}
LogP (Partition Coefficient)2.29
Vapor Pressure0.0±2.0mmHg@25C0.0 \pm 2.0 \, \text{mmHg} \, @ \, 25^\circ\text{C}
Refractive Index1.536

The compound’s low vapor pressure and high boiling point suggest stability under standard laboratory conditions, while the moderate LogP value indicates balanced hydrophilicity-lipophilicity for solubility in organic-aqueous mixtures .

Synthesis and Purification

Liquid-Phase Peptide Synthesis (LPPS)

H-Leu-Lys(Z)-OH is synthesized via LPPS, as demonstrated in the preparation of KL-4 pulmonary surfactant . The convergent strategy involves:

  • Fragment Condensation: A 3-residue fragment (H-Leu-Lys(Z)-OH) is coupled to a 5-residue body fragment to form an 18-amino acid intermediate .

  • Saponification: Tetraalkylammonium hydroxide cleaves ester protecting groups (e.g., benzyl esters) without affecting the Z-group .

  • Final Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Z-group, yielding the free peptide .

Stepwise Synthesis from H-Lys(Z)-OH

A detailed protocol from ChemicalBook outlines the synthesis of related Z-protected lysine derivatives :

  • Reaction Setup: H-Lys(Z)-OH (10 g, 35.7 mmol) is dissolved in 1,4-dioxane (70 mL) and water (40 mL).

  • pH Adjustment: Sodium carbonate maintains a pH of 10–11 during benzyl chloroformate (6.69 g, 39.2 mmol) addition.

  • Workup: Ethyl acetate extraction and brine washing yield the product as a yellowish oil with 99% purity .

Key Reaction Parameters:

  • Temperature: 20C20^\circ\text{C}

  • Time: 1 hour

  • Solvent System: 1,4-dioxane/water (7:4 v/v)

Applications in Pharmaceutical Research

KL-4 Pulmonary Surfactant

H-Leu-Lys(Z)-OH is a critical intermediate in synthesizing KL-4 surfactant, a 21-residue peptide mimicking lung surfactant protein B (SP-B) . The repeating Leu-Lys(Z)-Leu-Leu-Leu-Leu motif (SEQ ID No. 3) enables structural stability and lipid interaction, essential for treating respiratory distress syndrome (RDS) .

Advantages in Peptide Engineering

  • Side-Chain Protection: The Z-group prevents lysine’s ε-amino group from participating in unintended couplings, ensuring regioselective synthesis .

  • Solubility: The hydrophobic leucine and aromatic Z-group enhance solubility in organic solvents, facilitating large-scale production .

SupplierPackagingPrice (USD)Purity
Activate Scientific250 mg$11297%
Activate Scientific1 g$27797%
Crysdot5 g$59497%

Market Trends

The compound’s niche application in peptide therapeutics has sustained demand, with prices reflecting synthesis complexity and protective group requirements .

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